

Structural Verification of L-Leucyl-L-Methionine: A Comparative NMR Assignment Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *H-Leu-Met-OH*

CAS No.: 36077-39-1

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Executive Summary

The structural validation of dipeptides like L-Leucyl-L-Methionine (Leu-Met) presents a specific analytical challenge: the severe spectral overlap of aliphatic side chains in standard 1D

¹H NMR.^[1] While the methyl regions (0.9 ppm for Leu, 2.1 ppm for Met) are distinct, the methylene (

) and methine (

) regions often conflate, making quantitative integration and purity assessment difficult.

This guide compares the Standard 1D Protocol against the Multi-Dimensional (2D) Verification Protocol. We demonstrate that while 1D NMR in D

O is sufficient for rough identification, a 2D COSY/TOCSY approach in DMSO-

is the required "Gold Standard" for unambiguous assignment and peptide bond verification.

Structural Context & Assignment Challenges

Molecule: L-Leucyl-L-Methionine Formula: C

H

N

O

S Key Structural Features:

- N-Terminal Leucine: Contains an isobutyl side chain with two chemically equivalent methyl groups.[\[1\]](#)
- C-Terminal Methionine: Contains a thioether side chain with a distinct singlet methyl group.[\[1\]](#)
- Peptide Bond: Connects the carbonyl of Leucine to the amine of Methionine.

The Overlap Problem

In a 1D spectrum, the

-CH

of Leucine (~1.6 ppm) and the

-CH

/

-CH

of Methionine (~2.0–2.6 ppm) create a complex multiplet region.[\[1\]](#) Without 2D correlation, verifying the integrity of the side chains is speculative.

Comparative Analysis 1: Solvent Selection

The choice of solvent dictates which protons are visible. This is the first critical decision in the experimental workflow.

Feature	Deuterium Oxide (D ₂ O)	Dimethyl Sulfoxide (DMSO-d ₆)
Amide/Amine Protons	Invisible. Rapid exchange with D ₂ O eliminates NH signals. ^[1]	Visible. Exchange is suppressed; Amide doublets and Amine broad peaks are observable. ^[1]
Spectral Clarity	High. No HDO interference in the amide region.	Moderate. Residual water (~3.3 ppm) and solvent (~2.5 ppm) can obscure signals.
Viscosity/Resolution	Low viscosity yields sharp lines. ^[1]	Higher viscosity causes slight line broadening. ^[1]
Application	Metabolite identification; Purity check of non-labile protons. ^[1]	Peptide sequencing; Verification of the peptide bond (NH coupling).

Recommendation: Use DMSO-

for structural characterization to observe the Met-NH amide doublet (~8.0-8.3 ppm), which confirms the peptide bond formation.^[1]

Comparative Analysis 2: 1D vs. 2D Methodologies^[2]

Method A: 1D Proton NMR (The Quick Screen)

- Pros: Fast (< 5 mins), quantitative integration of distinct methyls.
- Cons: Ambiguity in the 1.5–2.2 ppm region; cannot definitively prove connectivity between the alpha-carbon and the side chain.

Method B: 2D COSY/TOCSY (The Structural Validator)

- Mechanism:
 - COSY (Correlation Spectroscopy): Shows protons separated by 3 bonds (

coupling). Connects NH

H

H

.

- TOCSY (Total Correlation Spectroscopy): Shows the entire spin system of an amino acid residue.
- Pros: Unambiguously separates the Leucine spin system from the Methionine spin system.
- Cons: Longer acquisition time (20–40 mins).

Detailed Assignment Data (DMSO-)

The following table synthesizes experimental data for Leu-Met. Chemical shifts are referenced to TMS (0.0 ppm).

Residue	Atom	Type	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
Leu (1)	NH	Amine	~8.1	Broad	2H	N-terminal amine; broad due to exchange. [1]
Leu (1)	H	Methine	3.8 – 3.9	Multiplet	1H	Upfield of Met-H due to free amine proximity. [1]
Leu (1)	H	Methylene	1.5 – 1.6	Multiplet	2H	Overlaps with H [1]
Leu (1)	H	Methine	1.6 – 1.7	Multiplet	1H	Shielded by methyls. [1]
Leu (1)	H	Methyl	0.91	Doublet	6H	Distinctive intense doublet. [1]
Met (2)	NH	Amide	8.2 – 8.5	Doublet	1H	Crucial Signal. Doublet indicates coupling to Met-H [1]

Met (2)	H	Methine	4.3 – 4.4	Multiplet	1H	Deshielded by peptide bond and C-term COOH.[1]
Met (2)	H	Methylene	1.9 – 2.1	Multiplet	2H	Complex region.[1]
Met (2)	H	Methylene	2.5 – 2.6	Multiplet	2H	Near solvent residual, adjacent to Sulfur.[1]
Met (2)	S-CH	Methyl	2.08	Singlet	3H	Diagnostic Signal. Sharp singlet, unique to Met.[1]
Met (2)	COOH	Acid	~12.0	Broad	1H	Often invisible depending on water content.[1]

“

Note on Causality: The Met-H

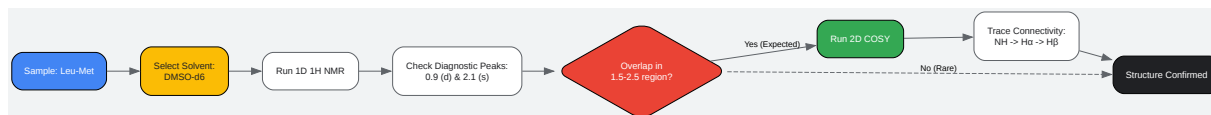
is significantly downfield (higher ppm) than the Leu-H

[1] This is caused by the electron-withdrawing nature of the peptide bond (carbonyl) and the C-terminal carboxylic acid, which deshield the proton.

Visualization of Structural Logic

Diagram 1: The Assignment Workflow

This flowchart illustrates the decision-making process for verifying the dipeptide.



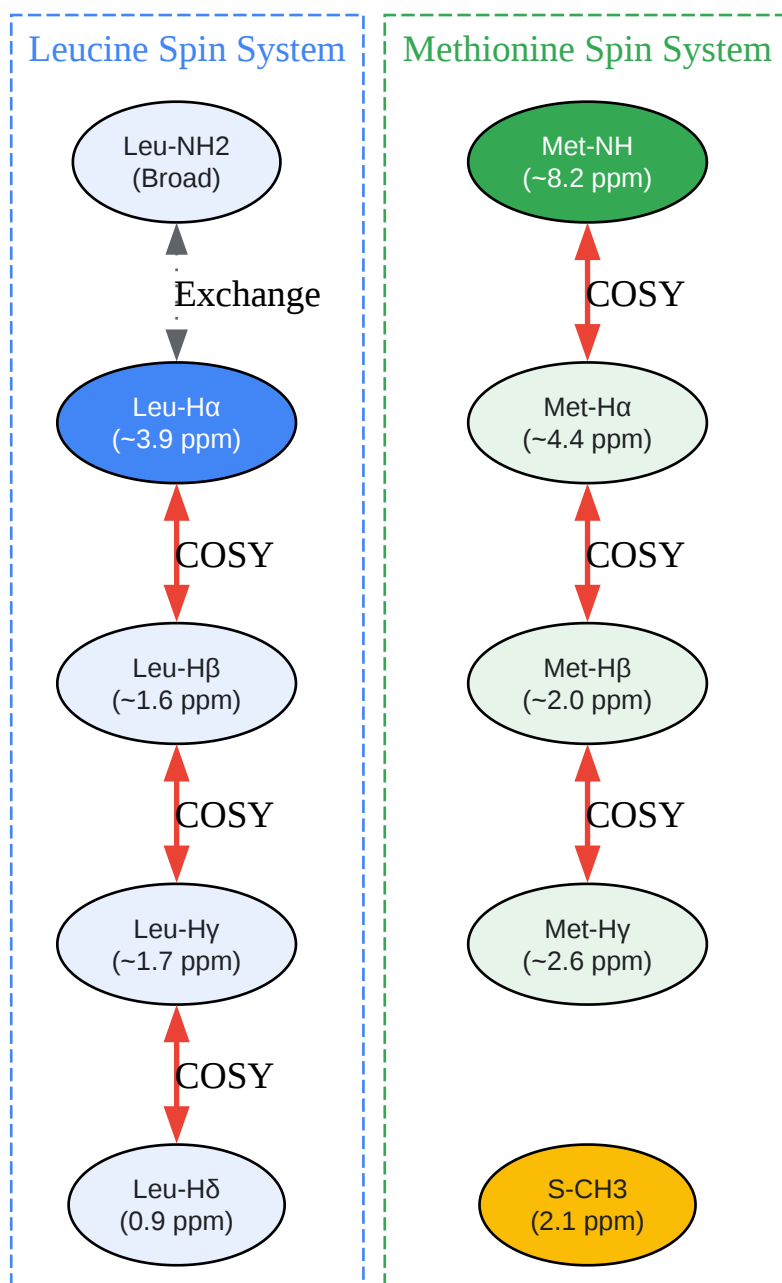
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Caption: Logical workflow for NMR verification. The decision to use 2D methods is triggered by aliphatic overlap common in dipeptides.

Diagram 2: COSY Connectivity Map

This diagram visualizes the

correlations observed in a COSY spectrum.



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Caption: COSY Connectivity Map. Red arrows indicate observable through-bond couplings.[1]

Note the break at Sulfur (no coupling to S-CH₃).[1]

Experimental Protocol (Self-Validating)

This protocol ensures that the data collected matches the assignment logic above.

Reagents:

- L-Leucyl-L-Methionine (>95% purity).[1]
- DMSO-
(99.9% D) + 0.03% TMS (v/v).[1]

Step-by-Step:

- Preparation: Dissolve 5–10 mg of Leu-Met in 600 μ L of DMSO-
.
 - Why: High concentration is needed for clear 2D cross-peaks.
- Shimming: Shim until the TMS peak (0.0 ppm) linewidth is < 0.8 Hz.
 - Validation: If TMS is broad, the Met-NH doublet will blur into a singlet, ruining the peptide bond confirmation.
- Acquisition (1D):
 - Pulse angle: 30°.
 - Relaxation delay (D1): 2.0 seconds (ensure full relaxation of methyls).
 - Scans: 16–32.[2]
- Acquisition (2D COSY):
 - Use a magnitude-mode COSY (e.g., cosygpppqf on Bruker).[1]
 - TD (F2): 2048, TD (F1): 256.
 - Scans: 4 per increment.
- Processing:

- Phase the Met-S-CH
singlet (2.1 ppm) to be purely absorptive.[1]
- Calibrate axis to TMS = 0.0 ppm.

References

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